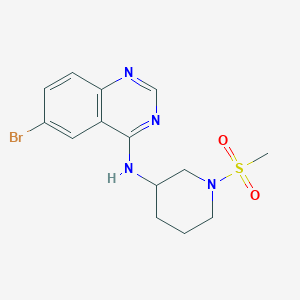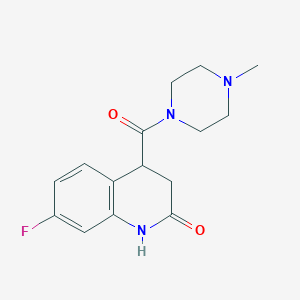
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide, also known as BZM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BZM is a white crystalline powder that is soluble in water and organic solvents. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-(1,3-benzothiazol-2-yl)-N-methylbutanamide also inhibits the activity of protein kinase C, a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(1,3-benzothiazol-2-yl)-N-methylbutanamide induces apoptosis, or programmed cell death, in cancer cells. N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has also been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. In addition, N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has been shown to have antioxidant activity, which may contribute to its protective effects against oxidative stress.
実験室実験の利点と制限
One advantage of using N-(1,3-benzothiazol-2-yl)-N-methylbutanamide in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. N-(1,3-benzothiazol-2-yl)-N-methylbutanamide is also relatively easy to synthesize and purify, which makes it readily available for research. However, one limitation of using N-(1,3-benzothiazol-2-yl)-N-methylbutanamide is its potential toxicity, which may limit its use in certain applications. In addition, the mechanism of action of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide is not fully understood, which may limit its usefulness in some studies.
将来の方向性
There are several future directions for research on N-(1,3-benzothiazol-2-yl)-N-methylbutanamide. One area of interest is the development of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide derivatives with enhanced biological activities. Another area of interest is the investigation of the mechanism of action of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide, which may provide insights into its potential applications in medicine. Additionally, further studies are needed to evaluate the safety and toxicity of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide, which may influence its potential use in clinical settings. Overall, N-(1,3-benzothiazol-2-yl)-N-methylbutanamide is a promising compound with many potential applications in scientific research.
合成法
The synthesis of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide involves the reaction of 2-aminobenzothiazole with N-methylbutyric anhydride in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
科学的研究の応用
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties. N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has also been used as a probe in fluorescence imaging studies to monitor biological processes in living cells.
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-6-11(15)14(2)12-13-9-7-4-5-8-10(9)16-12/h4-5,7-8H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPSJWDDZCGRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7634874.png)
![2-[3,3-bis(trifluoromethyl)pyrrolidin-1-yl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide](/img/structure/B7634877.png)

![5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B7634887.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B7634899.png)
![N-cyclopropyl-2-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propanamide](/img/structure/B7634911.png)

![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7634920.png)
![4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B7634928.png)
![2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7634934.png)
![N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7634940.png)
![1-benzyl-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyrazole-4-carboxamide](/img/structure/B7634955.png)